Cas no 2248313-18-8 (Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate)

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its key structural features include a reactive amino group and two chlorine substituents on the pyridine ring, enabling selective functionalization. The tert-butyl ester moiety enhances solubility in organic solvents and facilitates further derivatization under mild conditions. This compound is valued for its stability and compatibility with a range of coupling reactions, making it useful in constructing complex heterocyclic frameworks. Its well-defined reactivity profile allows for efficient incorporation into target molecules, supporting applications in medicinal chemistry and material science.
Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate structure
2248313-18-8 structure
商品名:Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
CAS番号:2248313-18-8
MF:C10H12Cl2N2O2
メガワット:263.120480537415
CID:6019718
PubChem ID:137940040

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6509069
    • Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
    • 2248313-18-8
    • インチ: 1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-5(11)4-6(12)14-8(7)13/h4H,1-3H3,(H2,13,14)
    • InChIKey: YONQKZLPJSCOQO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(N=C(C=1C(=O)OC(C)(C)C)N)Cl

計算された属性

  • せいみつぶんしりょう: 262.0275830g/mol
  • どういたいしつりょう: 262.0275830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 65.2Ų

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6509069-10.0g
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
2248313-18-8
10g
$5037.0 2023-05-31
Enamine
EN300-6509069-0.1g
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
2248313-18-8
0.1g
$1031.0 2023-05-31
Enamine
EN300-6509069-0.25g
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
2248313-18-8
0.25g
$1078.0 2023-05-31
Enamine
EN300-6509069-0.05g
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
2248313-18-8
0.05g
$983.0 2023-05-31
Enamine
EN300-6509069-2.5g
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
2248313-18-8
2.5g
$2295.0 2023-05-31
Enamine
EN300-6509069-5.0g
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
2248313-18-8
5g
$3396.0 2023-05-31
Enamine
EN300-6509069-0.5g
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
2248313-18-8
0.5g
$1124.0 2023-05-31
Enamine
EN300-6509069-1.0g
tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
2248313-18-8
1g
$1172.0 2023-05-31

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate 関連文献

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylateに関する追加情報

Introduction to Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate (CAS No. 2248313-18-8)

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate, identified by the CAS number 2248313-18-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and industrial applications. The structural features of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate, particularly the presence of amino and carboxylate functional groups alongside chlorine substituents, make it a versatile intermediate in synthetic chemistry and a potential candidate for further derivatization to develop novel bioactive molecules.

The compound's molecular structure consists of a pyridine core substituted with chlorine atoms at the 4 and 6 positions, an amino group at the 2 position, and a tert-butyl ester group at the 3 position. This specific arrangement imparts unique reactivity and binding properties, making it valuable in medicinal chemistry. The tert-butyl group enhances the stability of the molecule during synthetic transformations, while the amino group provides a site for further functionalization, such as coupling with other pharmacophores or participating in hydrogen bonding interactions.

In recent years, pyridine derivatives have been extensively studied due to their role as key structural motifs in numerous therapeutic agents. For instance, compounds containing the pyridine scaffold have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The 2-amino-4,6-dichloropyridine-3-carboxylate moiety is particularly interesting because it combines multiple pharmacologically relevant features into a single scaffold. This makes it an attractive building block for designing molecules with enhanced efficacy and reduced toxicity.

One of the most compelling aspects of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is its potential application in the development of small-molecule inhibitors targeting specific biological pathways. Researchers have leveraged similar pyridine derivatives to develop drugs that modulate enzyme activity, receptor binding, and signal transduction processes. The chlorine substituents at the 4 and 6 positions are particularly important as they can serve as anchors for hydrogen bonding or hydrophobic interactions with biological targets. Additionally, the carboxylate group can participate in salt formation or act as a leaving group in nucleophilic substitution reactions, facilitating further chemical modifications.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate for their binding affinity to biological targets. Molecular docking studies have shown that this compound can interact with various proteins involved in diseases such as cancer and infectious disorders. For example, preliminary simulations suggest that it may bind to kinases and other enzymes implicated in tumor growth and progression. These findings underscore the potential of this compound as a lead structure for drug discovery programs.

The synthesis of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination of pre-existing pyridine derivatives followed by nucleophilic substitution with tert-butanol under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the amino group at the 2 position. The choice of synthetic pathway depends on factors such as cost-effectiveness, scalability, and environmental considerations.

In industrial settings, large-scale production of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate must adhere to stringent quality control measures to ensure consistency across batches. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify the identity and purity of the compound. Additionally, impurity profiling is conducted to identify any by-products that may arise during synthesis and assess their potential impact on downstream applications.

The pharmaceutical industry has shown considerable interest in developing novel therapies based on pyridine derivatives due to their proven efficacy and safety profiles. Several drugs currently on the market contain pyridine moieties as part of their molecular structure. For instance, certain antiviral agents target viral proteases using pyridine-based inhibitors derived from similar scaffolds to those found in Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate. These examples highlight the importance of this class of compounds in addressing unmet medical needs.

Future research directions may explore modifications to the core structure of Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate to enhance its pharmacological properties further. For example, replacing one or more chlorine atoms with other substituents could alter binding affinity or metabolic stability without compromising activity. Similarly,introducing additional functional groups could expand its utility as a tool compound for biochemical assays or as a precursor for more complex drug candidates.

The agrochemical sector also benefits from pyridine derivatives due to their role as intermediates in herbicides、insecticides,and fungicides。The structural diversity inherent in these compounds allows chemists to design molecules with tailored modes of action against pests or pathogens while minimizing environmental impact。Given these applications,the demand for high-quality starting materials like Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is expected to grow steadily over time。

In conclusion,Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate (CAS No.2248313—18—8) represents a promising intermediate with broad utility across pharmaceuticals、agrochemicals,and specialty chemicals。Its unique structural features make it an ideal candidate for further derivatization,while its established synthetic routes ensure reliable supply.With ongoing advancements in drug discovery technologies,this compound is poised to play an increasingly important role in developing next-generation therapeutics.

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